adhesin, Serratia
Description
Overview of Serratia Genus and Research Significance
The genus Serratia comprises Gram-negative, facultatively anaerobic bacteria belonging to the Enterobacteriaceae family. nih.gov These bacteria are found in a wide range of environments, including soil, water, plants, and animals. nih.govtaylorandfrancis.com While some species are considered benign, others, most notably Serratia marcescens, have emerged as significant opportunistic human pathogens. nih.govresearchgate.net
Historically, S. marcescens was considered a non-pathogenic saprophyte, often recognized for its characteristic red pigmentation due to the production of a compound called prodigiosin (B1679158). nih.govmicropspbgmu.rumicrobenotes.com However, over the past few decades, it has become increasingly identified as a cause of nosocomial (hospital-acquired) infections. researchgate.netmicropspbgmu.rufrontiersin.org Serratia species are now known to cause a variety of infections, including urinary tract infections, respiratory tract infections, wound infections, and bloodstream infections. taylorandfrancis.comresearchgate.netresearchgate.net The rise of antibiotic-resistant strains has further elevated the clinical significance of this genus, making infections difficult to treat and associated with higher mortality rates. taylorandfrancis.comnih.govfsmj.ru
The research significance of Serratia extends beyond its clinical impact. Its adaptability to diverse environments and its interactions with various hosts, including plants and insects, make it a valuable model organism for studying microbial ecology. nih.govoup.com For instance, some Serratia strains are recognized for their plant growth-promoting properties, with the ability to alleviate environmental stresses like salinity and drought. nih.gov The study of Serratia's pathogenic mechanisms, including the role of adhesin proteins, is crucial for developing new therapeutic strategies to combat infections. fsmj.ru
Conceptual Framework of Adhesins in Microbial Pathogenesis and Ecology
Adhesion to host cells or surfaces is a critical initial step in microbial colonization and, in many cases, the pathogenesis of infectious diseases. numberanalytics.comnumberanalytics.com This process is mediated by adhesins, which are cell-surface components or appendages that facilitate the attachment of bacteria to other cells or inanimate surfaces. numberanalytics.comlibretexts.org Adhesins are considered key virulence factors because they enable bacteria to:
Initiate Infection: By binding to specific receptors on host cells, adhesins allow pathogens to establish a foothold, a prerequisite for colonization and subsequent infection. numberanalytics.comnumberanalytics.comstudysmarter.co.uk
Resist Clearance: Attachment to surfaces helps bacteria withstand mechanical forces, such as the flow of bodily fluids, which would otherwise wash them away. researchgate.net
Evade the Immune System: Adhesins can contribute to the formation of biofilms, which are communities of bacteria encased in a protective matrix. studysmarter.co.uk This shield can protect the bacteria from host immune defenses. studysmarter.co.uk
Deliver Toxins: Some adhesins are also involved in the delivery of toxins into host cells, enhancing the pathogen's ability to cause damage. studysmarter.co.uk
Adhesins are structurally diverse and can be broadly categorized into two main types:
Fimbrial Adhesins: These are proteinaceous, hair-like appendages, also known as pili, that extend from the bacterial surface. numberanalytics.comlibretexts.org Often, the actual adhesive component is a minor subunit protein located at the tip of the fimbria. libretexts.org
Non-fimbrial Adhesins: These are proteins directly anchored to the bacterial outer membrane and are typically involved in close contact between the bacterium and a substrate. researchgate.netasm.org
The interaction between an adhesin and its corresponding host cell receptor is often highly specific, following a "lock-and-key" model. studysmarter.co.uk This specificity can determine the host and tissue tropism of a pathogen. The diverse arsenal (B13267) of adhesins expressed by a bacterium allows it to colonize different ecological niches and adapt to various host environments. researchgate.net
Scope and Focus of Serratia Adhesin Research
Research on Serratia adhesins focuses on identifying and characterizing the various adhesive structures and their roles in both pathogenesis and environmental survival. A significant portion of this research has centered on Serratia marcescens.
Studies have identified several types of adhesins in Serratia, including:
Type I Fimbriae: These are mannose-sensitive pili that have been shown to be crucial for the attachment of S. marcescens to biotic surfaces like human corneal epithelial cells. micropspbgmu.runih.gov The major subunit of these fimbriae is encoded by the fimA gene. maxapress.com
Mannose-Resistant (MR) Pili: These pili cause hemagglutination that is not inhibited by the sugar D-mannose and are implicated in adherence to various surfaces. micropspbgmu.ru A specific type, designated MR/T fimbriae, has been identified in strains isolated from urinary tract infections and shown to mediate adherence to uroepithelial cells and catheters. nih.gov
Other Fimbrial and Non-fimbrial Adhesins: Research has identified several genes associated with adhesion in S. marcescens, including kpn (encoding a FimH-like pilus adhesin), mrkD, ycfM (encoding an outer membrane lipoprotein), and bsmB. dovepress.com The bsmA gene product has been proposed to be an adhesin that controls the size of cell aggregates. oup.com
A key area of investigation is the regulation of adhesin expression. Studies have shown that environmental cues and regulatory systems, such as quorum sensing, can influence the expression of adhesins. For example, in S. marcescens MG1, adhesion to abiotic surfaces is regulated by N-acyl homoserine lactone (AHL)-based quorum sensing, while adhesion to biotic surfaces is not. nih.gov Furthermore, the expression of some adhesin-related genes, like bsmA and bsmB, appears to be controlled by multiple regulatory pathways. nih.gov
The overarching goal of this research is to understand how Serratia utilizes its repertoire of adhesins to interact with different surfaces, cause disease, and persist in diverse environments. This knowledge is fundamental for the development of anti-adhesion therapies, which aim to prevent infection by blocking the initial attachment of the bacteria to host tissues.
Properties
CAS No. |
138414-75-2 |
|---|---|
Molecular Formula |
C9H19NO4 |
Synonyms |
adhesin, Serratia |
Origin of Product |
United States |
Identification and Characterization of Serratia Adhesins
Discovery and Initial Characterization of Key Adhesin Systems
The ability of Serratia marcescens to adhere to surfaces is a key factor in its pathogenicity, allowing for colonization and the formation of biofilms. ontosight.ai Research has identified several key adhesin systems, encoded by specific operons, that play a significant role in this process.
The smf operon in Serratia marcescens is responsible for producing a range of proteins, including the adhesin protein encoded by the smfG gene. ontosight.ai This adhesin is a large, multidomain protein that facilitates the bacteria's adherence to surfaces, a crucial step for colonization and infection. ontosight.ai The SmfG protein contains multiple fibronectin-type III domains, which are responsible for binding to fibronectin on host cells. ontosight.ai The smf operon has been a subject of study, with clones like Pym141 being used to investigate the structure and function of the adhesin protein it encodes. ontosight.ai
The fimABCD operon encodes the components of Type I fimbriae, which are critical for the adhesion of Serratia marcescens to both biotic and abiotic surfaces. nih.govasm.orgbiorxiv.org These fimbriae are mannose-sensitive, meaning their binding can be inhibited by the sugar mannose. micropspbgmu.ru
fimA : Encodes the major fimbrial subunit protein that forms the filament of the fimbria. taylorandfrancis.commdpi.com
fimB : The fimB gene product is a regulatory protein. mdpi.com
fimC : Encodes a chaperone protein that assists in the proper folding and assembly of the fimbrial subunits. asm.org
fimD : Encodes an usher protein that forms a channel in the outer membrane for the export and assembly of the fimbrial subunits. asm.org
Type I fimbriae have been identified as the essential adhesin for the attachment of Serratia marcescens to human corneal epithelial cells in a manner that is not regulated by quorum sensing. nih.gov The expression of these fimbriae is, however, influenced by the cyclic AMP-dependent catabolite repression system. asm.orgnih.gov Studies have shown that mutations in genes like cyaA (adenylate cyclase) and crp (cAMP receptor protein) lead to increased production of Type I fimbriae and consequently, enhanced biofilm formation. asm.orgnih.gov
Beyond the well-characterized Type I fimbriae, Serratia species express a variety of other adhesins that contribute to their virulence.
mrkD : This gene is a subunit of the type 3 fimbrial adhesin. researchgate.net In a study of Serratia marcescens isolates from bovine mastitis, the mrkD gene was present in the majority of isolates (93.8%). researchgate.netdovepress.com Type 3 fimbriae are mannose-resistant and are commonly found in Serratia and other members of the Enterobacteriaceae family. researchgate.netasm.org The MrkD protein itself is responsible for binding to type V collagen. asm.org
kpn : The kpn gene encodes a FimH-like pilus adhesin. researchgate.netdovepress.com In the same study on bovine mastitis isolates, all S. marcescens isolates harbored the kpn gene. researchgate.netdovepress.com
ycfM : This gene encodes an outer membrane lipoprotein that plays a role in adhesion and colony formation. researchgate.netdovepress.com The majority of the bovine mastitis isolates (81.3%) carried the ycfM gene. researchgate.netdovepress.com
bsmA and bsmB : These genes are involved in adhesion and biofilm formation. nih.govtaylorandfrancis.com While their expression can be regulated by quorum sensing for attachment to abiotic surfaces, they are also involved in adhesion to biotic surfaces in a quorum sensing-independent manner. nih.gov The bsmB gene, in particular, is also linked to the production of other virulence factors like proteases and lipases. researchgate.netdovepress.com
ilpA : This gene codes for an immunogenic lipoprotein A, which acts as an adhesin and is utilized by various gut pathogens for host invasion. frontiersin.orgnih.gov
OmpX : This outer membrane protein is another potential adhesin regulated by quorum sensing in S. marcescens. nih.govasm.org OmpX belongs to a family of outer membrane barrel proteins and has been implicated in adhesion to epithelial cells. asm.orgtudublin.ie In Serratia proteamaculans, OmpX increases adhesion by interacting with host cell receptors like EGFR and β1 integrin. mdpi.com
**Table 1: Key Adhesin Systems in *Serratia***
| Operon/Gene | Adhesin Type | Encoded Protein/Function | Role in Adhesion |
|---|---|---|---|
| smf operon | Fimbrial | SmfG adhesin | Adherence to surfaces, contains fibronectin-binding domains. ontosight.ai |
| fimABCD operon | Type I Fimbriae | FimA (subunit), FimB (regulator), FimC (chaperone), FimD (usher) | Attachment to biotic and abiotic surfaces, mannose-sensitive. nih.govmicropspbgmu.ruasm.orgbiorxiv.org |
| mrkD | Type 3 Fimbriae | MrkD adhesin subunit | Mannose-resistant adhesion, binds to type V collagen. researchgate.netasm.org |
| kpn | Fimbrial | FimH-like pilus adhesin | Contributes to adhesion. researchgate.netdovepress.com |
| ycfM | Non-fimbrial | Outer membrane lipoprotein | Important for adhesion and colony formation. researchgate.netdovepress.com |
| bsmA / bsmB | Non-fimbrial | Regulatory proteins | Involved in adhesion to both abiotic and biotic surfaces. nih.govtaylorandfrancis.com |
| ilpA | Non-fimbrial | Immunogenic lipoprotein A | Adhesin involved in host invasion. frontiersin.org |
| OmpX | Non-fimbrial | Outer membrane protein | Adhesion to epithelial cells. asm.orgmdpi.com |
Characterization of fimABCD Operon and Type I Fimbrial Adhesins
Methodologies for Adhesin Identification and Purification
The discovery and study of Serratia adhesins have been made possible through a combination of genetic and proteomic techniques.
Genetic screening and mutagenesis have been instrumental in identifying genes responsible for adhesion and biofilm formation in Serratia marcescens. Transposon mutagenesis, a technique where a transposon (a mobile DNA element) is randomly inserted into the bacterial genome, has been widely used to create libraries of mutants. asm.orgnih.gov
For instance, a screen of a transposon mutant library of S. marcescens for defects in biofilm formation led to the identification of mutations in genes predicted to be involved in fimbriae structure. arvojournals.org Similarly, transposon mutagenesis was used to identify genes regulated by quorum sensing that are involved in biofilm development, such as bsmA and bsmB. asm.org Another study used a mariner-based transposon delivery system to generate and screen approximately 14,000 mutants, leading to the identification of an oxyR homolog that regulates biofilm formation. nih.gov
The size of fimbrial gene clusters, ranging from 5.5 to 9.0 kilobase pairs, has also been determined using transposon mutagenesis. nih.gov Furthermore, random transposon mutagenesis has been employed in non-pigmented strains of Serratia to screen for mutants with altered colony opacity, which can be indicative of changes in surface structures like gas vesicles, and by extension, other surface-associated factors. frontiersin.org
Proteomic approaches, particularly those involving mass spectrometry, have provided a powerful means to identify and characterize proteins, including adhesins, present on the bacterial surface. High-resolution mass spectrometry has been used to perform a detailed proteome analysis of S. marcescens, identifying over 2,500 proteins and providing a baseline for future research into virulence factors. nih.gov
In the context of adhesin identification, proteomic analysis of outer membrane vesicles (OMVs) and secreted protein fractions has been particularly insightful. For example, the outer membrane protein OmpX was identified as a quorum sensing-regulated protein through proteomic analysis. asm.org N-terminal sequencing of an outer membrane protein from a bsmA mutant identified it as OmpC. asm.org
More advanced techniques like iTRAQ (isobaric tags for relative and absolute quantification) based comparative proteomic analysis have been used to study the response of host organisms to Serratia infection, identifying differentially expressed proteins that could be involved in the host-pathogen interaction. frontiersin.org Proteomic analysis of surface proteins has also been used to demonstrate differences between wild-type and mutant strains, for instance, showing reduced levels of the FimA protein in a ΔgumB mutant, which has an overactive Rcs stress response system. biorxiv.org
Table 2: Methodologies for Adhesin Identification
| Methodology | Description | Key Findings in Serratia Research |
|---|---|---|
| Genetic Screening & Mutagenesis | Creating and screening libraries of mutants (e.g., via transposon insertion) to identify genes with specific functions. asm.orgnih.gov | Identification of fim genes, oxyR, bsmA, and bsmB as crucial for biofilm formation and adhesion. nih.govarvojournals.orgasm.org |
| Proteomic Profiling | Large-scale study of proteins, particularly those on the cell surface or secreted. | Comprehensive mapping of the S. marcescens proteome. nih.gov |
| Mass Spectrometry | A technique to identify and quantify proteins based on their mass-to-charge ratio. | Identification of OmpX as a QS-regulated adhesin and OmpC in a bsmA mutant. asm.org Identification of serratiochelin siderophore. nih.gov |
Cloning and Expression Strategies for Adhesin Characterization
The characterization of Serratia adhesins often relies on molecular cloning and expression techniques to isolate and study the function of specific adhesin genes. asm.orgbiorxiv.org Standard molecular biology procedures are employed for these purposes. nih.gov
A common approach involves the creation of a genomic library from a Serratia strain of interest. This can be achieved using cosmid vectors to clone large DNA fragments into a suitable host, such as Escherichia coli. asm.orgnih.gov These clones can then be screened for the expression of adhesin-related phenotypes. nih.gov For instance, a genomic library of S. marcescens can be introduced into E. coli, and the resulting clones screened for resistance to specific bacteriocins, which may bind to surface structures like adhesins. nih.gov
Once a clone expressing a particular adhesin is identified, subcloning techniques are used to narrow down the specific gene or operon responsible. nih.gov This involves creating smaller DNA fragments from the initial clone and inserting them into expression vectors. nih.gov Transposon mutagenesis, using elements like TnphoA or Tn5, is another powerful tool. nih.govasm.org By randomly inserting a transposon into the cloned DNA, researchers can disrupt gene function. If the disruption leads to a loss of the adhesive phenotype, it indicates that the affected gene is involved in adhesion. nih.gov
The nucleotide sequence of the identified adhesin gene is then determined. nih.gov This allows for the prediction of the amino acid sequence of the adhesin protein. nih.gov Bioinformatic analyses can then be performed to compare the sequence with known adhesins from other bacteria, providing insights into its potential structure and function. For example, the FimA polypeptide sequence from S. marcescens shows homology to fimbrial subunits from other bacteria like Klebsiella pneumoniae and Salmonella typhimurium. nih.gov
To confirm the function of a cloned adhesin gene, it is often expressed in a non-adhesive or fimbriae-negative bacterial strain. nih.gov This heterologous expression system allows researchers to study the adhesin in isolation, without interference from other surface proteins of the original Serratia strain. mdpi.com For example, the gene for a mannose-sensitive fimbria from S. marcescens was cloned and expressed in E. coli, leading to the production of fimbriae on the E. coli surface. asm.org
Furthermore, the creation of isogenic mutants, where a specific adhesin gene is deleted or inactivated in the original Serratia strain, is a crucial step. asm.orgoup.com By comparing the phenotype of the mutant to the wild-type strain, the role of the adhesin in processes like biofilm formation and host cell attachment can be definitively established. asm.orgoup.com Complementation studies, where the deleted gene is reintroduced on a plasmid, are also performed to ensure that the observed phenotypic changes are directly due to the gene deletion and not to polar effects on downstream genes. asm.orgasm.org
Interactive Table: Cloning and Expression Strategies for Serratia Adhesins
| Strategy | Description | Purpose | Example Organism |
|---|---|---|---|
| Genomic Library Construction | Cloning large fragments of Serratia DNA into a host like E. coli using cosmid vectors. asm.orgnih.gov | To isolate clones containing adhesin genes. nih.gov | Serratia marcescens asm.orgnih.gov |
| Subcloning | Creating smaller, more manageable DNA fragments from a positive clone for further analysis. nih.gov | To pinpoint the specific gene or operon responsible for the adhesive phenotype. nih.gov | Serratia marcescens nih.gov |
| Transposon Mutagenesis | Using transposons like TnphoA or Tn5 to randomly disrupt genes within the cloned DNA. nih.govasm.org | To identify genes essential for adhesion by observing the loss of the adhesive phenotype. nih.gov | Serratia entomophila, Serratia marcescens nih.govasm.org |
| DNA Sequencing | Determining the nucleotide sequence of the identified adhesin gene. nih.gov | To predict the amino acid sequence of the adhesin and compare it to other known proteins. nih.gov | Serratia marcescens nih.gov |
| Heterologous Expression | Expressing the cloned adhesin gene in a non-adhesive bacterial strain. mdpi.com | To study the function of the adhesin in a clean genetic background. mdpi.com | Serratia marcescens gene in E. coli asm.org |
| Isogenic Mutant Construction | Deleting or inactivating a specific adhesin gene in the original Serratia strain. asm.orgoup.com | To confirm the role of the adhesin in specific biological processes. asm.orgoup.com | Serratia marcescens asm.orgoup.com |
Quantitative and Qualitative Assessment of Adhesion
A variety of assays are employed to assess the adhesive properties of Serratia adhesins, both quantitatively and qualitatively. These assays can be broadly categorized into those that measure adhesion to abiotic (non-living) surfaces and those that assess adhesion to biotic (living) surfaces, such as host cells.
The ability of Serratia to adhere to abiotic surfaces is a key factor in biofilm formation on medical devices and in industrial settings. asm.orgokstate.edu A commonly used method to quantify this adhesion is the crystal violet staining assay. nih.govscielo.br
In this assay, bacterial cultures are incubated in the wells of a microtiter plate, typically made of polystyrene, for a set period. nih.govscielo.br Non-adherent cells are then washed away, and the remaining attached bacteria are stained with crystal violet. nih.gov The bound dye is subsequently solubilized, and the absorbance is measured spectrophotometrically to provide a quantitative measure of the total biomass adhered to the surface. nih.gov This method has been used to demonstrate that factors like quorum sensing can regulate adhesion to hydrophilic plastic surfaces in S. marcescens. nih.gov Studies have also shown that environmental conditions, such as the composition of the growth medium and temperature, can significantly influence the adhesion of S. marcescens to polystyrene. scielo.br
Another approach to assess adhesion to abiotic surfaces is through the use of polyurethane foam coupons. ajol.info In this method, bacterial cultures are incubated with sterilized foam coupons. After incubation, the coupons are washed to remove non-adherent cells, and the number of adhered bacteria is quantified by viable cell counting. ajol.info This technique was used to select for S. marcescens strains with high adhesive properties for potential use in bioremediation. ajol.info
The adhesion of Serratia to biotic surfaces, particularly host cells, is a critical step in the infection process. nih.gov Assays to measure this interaction often involve co-culturing the bacteria with a specific cell line.
For studying ocular infections, an in vitro assay using an immortalized human corneal epithelial (HCE) cell line is frequently employed. nih.gov In this assay, HCE cells are grown to confluence in multi-well plates and then incubated with a bacterial suspension. nih.gov After a specific incubation period, non-adherent bacteria are washed away, and the host cells are lysed to release the attached bacteria. nih.gov The number of adherent bacteria is then determined by plating the lysate and counting the resulting colony-forming units (CFUs). nih.gov This method has been instrumental in demonstrating that type I fimbriae are crucial for the adhesion of S. marcescens to HCE cells, and that this adhesion is not regulated by quorum sensing. nih.govnih.gov
Microscopy provides a direct visual confirmation of adhesin production and bacterial attachment. Several advanced microscopy techniques are utilized for this purpose.
Transmission Electron Microscopy (TEM) is used to visualize the fine surface structures of bacteria, including fimbriae. asm.org For TEM analysis, bacterial cells are typically grown under conditions that promote fimbriae expression, applied to a carbon-coated copper grid, and then negatively stained with an agent like uranyl acetate. nih.gov This technique has been used to show that mutations in the oxyR gene in S. marcescens lead to a lack of fimbriae-like structures, while overexpression of oxyR results in a hyperfimbriated phenotype. asm.org
Confocal Laser Scanning Microscopy (CLSM) is a powerful tool for imaging biofilms. frontiersin.org CLSM allows for the three-dimensional visualization of biofilm structure, including the distribution of bacteria and the extracellular polymeric substance (EPS) matrix. nih.gov Fluorescent dyes or genetically encoded fluorescent proteins can be used to label different components of the biofilm. biorxiv.org While highly effective, CLSM can sometimes be limited by phototoxicity and photobleaching, which can affect long-term imaging of biofilm development. frontiersin.orgbiorxiv.org
Atomic Force Microscopy (AFM) is another high-resolution imaging technique that can be used to study bacterial adhesion and biofilm topography. frontiersin.org AFM can provide nanoscale information about the morphology of bacteria and their interactions with surfaces. frontiersin.org It has the advantage of being non-destructive and requiring minimal sample preparation. frontiersin.org
Agglutination assays are a functional method to assess the activity of fimbrial adhesins, particularly type 1 fimbriae, which often bind to mannose residues. asm.org
A common agglutination assay involves mixing a suspension of Serratia with yeast cells (Saccharomyces cerevisiae). asm.orgfrontiersin.org If the bacteria express functional type 1 fimbriae, they will bind to the mannan (B1593421) on the yeast cell surface, causing the yeast cells to agglutinate or clump together. asm.org The degree of agglutination can be assessed both qualitatively, by observing the formation of visible aggregates on a slide, and quantitatively, by measuring the decrease in optical density of the suspension as the agglutinated cells settle out. asm.orgasm.orgfrontiersin.org
These assays have been used to demonstrate that mutations in genes involved in fimbrial biosynthesis, such as fimC, or in regulatory genes like oxyR and crp, can severely impair the ability of S. marcescens to agglutinate yeast cells. asm.orgasm.org This provides strong evidence for the role of these genes in producing functional fimbriae.
Interactive Table: Methods for Assessing Serratia Adhesion
| Assay/Technique | Principle | Application | Key Findings for Serratia |
|---|---|---|---|
| Crystal Violet Assay | Staining of adherent bacterial biomass on an abiotic surface. nih.gov | Quantitative assessment of biofilm formation on surfaces like polystyrene. nih.govscielo.br | Quorum sensing regulates adhesion to hydrophilic surfaces; medium and temperature affect adhesion. nih.govscielo.br |
| Adhesion to Polyurethane Foam | Incubation of bacteria with foam coupons followed by viable cell counting of adherent bacteria. ajol.info | Quantification of bacterial retention on a porous abiotic support. ajol.info | Identification of S. marcescens strains with high adhesive capacity. ajol.info |
| Host Cell Adhesion Assay | Co-culture of bacteria with a specific cell line (e.g., HCE cells), followed by lysis and CFU counting of adherent bacteria. nih.gov | Quantitative measurement of adhesion to biotic surfaces and host cells. nih.gov | Type I fimbriae are critical for adhesion to corneal epithelial cells, independent of quorum sensing regulation. nih.govnih.gov |
| Transmission Electron Microscopy (TEM) | High-magnification imaging of negatively stained bacterial cells to visualize surface appendages. asm.orgnih.gov | Visualization of fimbriae and other surface structures. asm.org | The oxyR gene is involved in the regulation of fimbriae production in S. marcescens. asm.org |
| Confocal Laser Scanning Microscopy (CLSM) | Three-dimensional imaging of fluorescently labeled biofilms. frontiersin.orgnih.gov | Visualization of biofilm architecture and composition. frontiersin.org | Provides detailed structural information on Serratia biofilms. |
Molecular Architecture and Functional Domains of Serratia Adhesins
Structural Organization of Major Serratia Adhesins
The ability of Serratia to adhere to surfaces is mediated by specialized protein structures, notably fimbriae and other surface adhesins, which possess complex, modular architectures. nih.gov These fibrillar adhesins are long, multidomain proteins designed to project adhesive components beyond the bacterial cell surface. biorxiv.orgasm.org This extended structure is a common architectural principle among various bacterial adhesins, allowing them to function as molecular machines for environmental sensing and attachment. nih.govresearchgate.net
The adhesin protein in Serratia marcescens encoded by the smfG gene is a prime example of a complex, multi-domain architecture. ontosight.ai This protein is part of the smf operon and is crucial for the bacterium's ability to adhere to and colonize host surfaces. ontosight.ai Structurally, the SmfG protein is large and contains several repeats of a fibronectin-type III domain. ontosight.ai These domains are directly responsible for the protein's binding function. ontosight.ai Bioinformatic analyses from UniProt identify the smfG gene product in Serratia marcescens as a protein of 280 amino acids, with predicted domains including MrpH_N and MrpH_C, which are associated with fimbrial adhesion. uniprot.org The C-terminal region of a related protein, HfaA, shows homology to SmfG, suggesting a conserved role in attachment. researchgate.net The presence of these multiple domains allows the adhesin to effectively engage with host cell components, initiating the process of infection and contributing to biofilm formation. ontosight.ai
Serratia species express different types of fimbriae, with Type I and Type III being well-characterized. plos.org These fimbriae are complex helical filaments composed of a major pilin (B1175004) subunit that forms the rod and several minor pilin subunits, one of which typically functions as the adhesin at the tip. oup.com
Type I Fimbriae: Found in many Enterobacteriaceae, Type I fimbriae are encoded by the fim gene cluster. plos.orgnih.gov In S. marcescens, the expression of these fimbriae requires multiple gene products. asm.org The assembly follows the chaperone-usher pathway, where a periplasmic chaperone (like FimC) delivers fimbrial subunits to an outer membrane usher protein (like FimD), which then orchestrates their assembly into the final fimbrial structure. oup.com The FimH adhesin at the tip of Type I fimbriae mediates attachment to mannose-containing receptors. nih.gov
Type III Fimbriae: Also common in Serratia and other Enterobacteriaceae, Type III fimbriae are encoded by the mrk gene cluster. plos.orgnih.gov Their assembly is also predicted to occur via the chaperone-usher pathway. nih.gov These fimbriae are known to mediate attachment to various host cell lines, including bladder epithelial cells, and are implicated in biofilm formation. nih.gov
Table 1: Comparison of Type I and Type III Fimbriae in Serratia
| Feature | Type I Fimbriae | Type III Fimbriae |
| Gene Cluster | fim | mrk |
| Assembly Pathway | Chaperone-Usher | Chaperone-Usher (predicted) |
| Adhesive Specificity | Mannose-containing receptors | Extracellular matrix proteins, various epithelial cells |
| Associated Adhesion | Mannose-Sensitive | Mannose-Resistant |
| Key Function | Adhesion to uroepithelium, colonization | Adhesion to respiratory/urinary tracts, biofilm formation |
Multi-domain Architecture of smfG-Encoded Adhesins
Binding Specificity and Ligand Interactions
Serratia adhesins exhibit specific binding properties, allowing them to interact with a variety of host molecules. These interactions are fundamental to their role in pathogenesis.
A significant mechanism of Serratia adhesion involves binding to fibronectin, a ubiquitous glycoprotein (B1211001) in the host's extracellular matrix (ECM). mdpi.comnih.gov The smfG-encoded adhesin of S. marcescens utilizes its fibronectin-type III domains to bind directly to fibronectin on the surface of host cells. ontosight.ai This interaction is a common strategy among bacteria, where surface adhesins known as Microbial Surface Components Recognizing Adhesive Matrix Molecules (MSCRAMMs) target fibronectin. nih.gov This binding can serve as a molecular bridge, linking the bacterium to host cell receptors like integrins, thereby facilitating bacterial entry into non-phagocytic cells. nih.govnih.gov
Serratia can directly engage with host cell receptors such as integrins. The outer membrane protein OmpX of Serratia proteamaculans is a key player in this process. mdpi.comnih.gov Research shows that OmpX interacts with β1 integrins on the host cell surface. mdpi.commdpi.com This interaction triggers a signaling cascade that leads to an increased expression of both β1 integrin and the Epidermal Growth Factor Receptor (EGFR), both of which are involved in the invasion process. mdpi.commdpi.com It is suggested that the specific receptor for OmpX is the α5β1 integrin. nih.govmdpi.com This interaction is crucial for promoting bacterial adhesion and subsequent invasion of host cells. nih.govcolab.ws
Table 2: OmpX-Mediated Interaction with Host Cell Receptors
| Component | Role | Outcome of Interaction |
| Serratia OmpX | Bacterial surface adhesin | Binds to host cell integrins. nih.govmdpi.com |
| α5β1 Integrin | Host cell transmembrane receptor | Acts as the putative receptor for OmpX. mdpi.com |
| β1 Integrin | Host cell receptor subunit | Expression is increased upon OmpX binding. mdpi.com |
| EGFR | Host cell receptor | Expression is increased upon OmpX binding. mdpi.com |
| Result | Enhanced bacterial adhesion and invasion of host cells. mdpi.comnih.gov |
Serratia marcescens exhibits two distinct modes of adhesion based on their sensitivity to the sugar D-mannose. micropspbgmu.ru
Mannose-Sensitive (MS) Adhesion: This type of adhesion is mediated by Type I fimbriae. micropspbgmu.ru The adhesion can be inhibited by the presence of D-mannose, which blocks the fimbrial adhesin from binding to mannose-containing glycoproteins on host cells. micropspbgmu.runih.gov In S. marcescens, MS pili are associated with mannose-sensitive hemagglutination of guinea pig and chicken erythrocytes. micropspbgmu.ru Strains with MS pili have been shown to stimulate renal scarring in animal models of pyelonephritis. researchgate.net
Mannose-Resistant (MR) Adhesion: This form of adhesion is not inhibited by D-mannose and is associated with other types of pili, such as Type III fimbriae. micropspbgmu.ru MR pili in S. marcescens cause hemagglutination of chicken erythrocytes even in the presence of D-mannose. micropspbgmu.ru This mechanism allows the bacteria to adhere to surfaces that may not present mannose receptors or in environments where mannose is present. asm.org
Genetic Regulation and Regulatory Networks of Serratia Adhesins
Quorum Sensing (QS) Control of Adhesin Expression
Quorum sensing (QS) is a cell-density-dependent communication system that allows bacteria to coordinate gene expression. In Serratia, QS plays a significant role in regulating virulence factors, including certain adhesins. This regulation is particularly important for the colonization of abiotic surfaces.
In many Gram-negative bacteria, including Serratia, QS is mediated by N-Acyl Homoserine Lactones (AHLs). oup.commbl.or.kr These signaling molecules are synthesized by LuxI-family proteins and, upon reaching a threshold concentration, bind to LuxR-family transcriptional regulators to modulate gene expression. oup.commbl.or.kr In Serratia marcescens, the SwrI/SwrR QS system, homologous to the LuxI/LuxR system, is well-characterized. oup.com SwrI synthesizes AHLs, predominantly N-butanoyl-L-homoserine lactone (C4-HSL) and N-hexanoyl-L-homoserine lactone (C6-HSL). oup.comjmb.or.kr
Research has demonstrated that AHL-based QS regulates several aspects of surface colonization in S. marcescens, including biofilm maturation and sloughing. nih.gov C4-HSL, in particular, has been shown to play a significant role in regulating adhesion to abiotic surfaces. nih.gov Studies using an swrI mutant of S. marcescens MG1, which is deficient in AHL production, showed a 50% reduction in adhesion to hydrophilic plastic surfaces compared to the wild-type strain. nih.gov This adhesion deficiency could be restored by the addition of exogenous C4-HSL, confirming its role in regulating this process. nih.gov The QS system in S. marcescens also regulates other potential cell surface adhesins, such as exopolysaccharide and the outer membrane protein OmpX. nih.govnih.gov
| Signaling Molecule | Regulatory System | Effect on Adhesion | Supporting Evidence |
| N-butanoyl-L-homoserine lactone (C4-HSL) | SwrI/SwrR | Positive regulation of adhesion to abiotic surfaces. | An swrI mutant showed a 50% reduction in adhesion, which was restored by exogenous C4-HSL. nih.gov |
| N-hexanoyl-L-homoserine lactone (C6-HSL) | SwrI/SwrR | Involved in the QS circuit that regulates surface colonization. | Synthesized by SwrI and part of the AHLs controlling various phenotypes. oup.comjmb.or.kr |
Serratia marcescens exhibits a remarkable ability to differentially regulate its adhesins depending on the nature of the surface it encounters. nih.govnih.gov While QS, mediated by AHLs, is a primary regulatory pathway for adhesion to abiotic surfaces like plastic, it does not appear to control adhesion to biotic surfaces, such as human corneal epithelial (HCE) cells. nih.govnih.gov
The critical adhesin for attachment to biotic surfaces like HCE cells has been identified as Type I fimbriae. nih.govnih.gov Interestingly, the expression of these fimbriae is not under the control of the QS system. nih.gov This suggests that S. marcescens employs distinct regulatory mechanisms to manage adhesion to living tissues versus inanimate objects.
Further research has identified genes like bsmA and bsmB that are involved in adhesion to both abiotic and biotic surfaces. nih.govnih.gov While their expression is regulated by QS for abiotic surface attachment, their role in biotic surface adhesion is independent of QS control. nih.gov This indicates the presence of co-regulators that modulate the expression of these genes for attachment to HCE cells. nih.gov
| Surface Type | Primary Regulatory Pathway for Adhesion | Key Adhesin(s) | Supporting Evidence |
| Abiotic (e.g., plastic) | Quorum Sensing (AHL-mediated) | Unidentified QS-regulated adhesins, BsmA, BsmB | Adhesion is AHL-regulated. nih.govnih.gov |
| Biotic (e.g., HCE cells) | Non-Quorum Sensing | Type I fimbriae, BsmA, BsmB | Adhesion is not AHL-regulated and is primarily mediated by Type I fimbriae. nih.govnih.gov |
Role of N-Acyl Homoserine Lactones (AHLs) in Adhesion Regulation
Two-Component Regulatory Systems and Signal Transduction Pathways
In addition to quorum sensing, Serratia utilizes two-component regulatory systems and other signal transduction pathways to fine-tune the expression of its adhesins in response to specific environmental signals.
The cyclic AMP (cAMP) and cAMP receptor protein (CRP) complex is a global regulatory system in many bacteria that responds to the availability of carbon sources. nih.govnih.gov In Serratia marcescens, this system plays a crucial role in regulating biofilm formation through the control of Type I fimbriae, which are encoded by the fimABCD operon. nih.govdntb.gov.ua
Contrary to what is observed in some other enteric bacteria where high glucose inhibits biofilm formation, in S. marcescens, glucose-rich medium stimulates biofilm formation. nih.govnih.gov This is linked to the regulation of intracellular cAMP levels. nih.gov Mutations in genes that lead to reduced cAMP levels, such as cyaA (adenylate cyclase) and crr (PTS system component), or in the gene for the cAMP effector protein, crp, result in a significant increase in biofilm formation. nih.govnih.gov
This hyper-biofilm phenotype is dependent on the fimABCD operon. nih.gov Studies have shown that in a cyaA mutant background, the transcription of fimA (the major fimbrial subunit gene) and the production of fimbriae are upregulated. nih.govnih.gov This indicates that low intracellular cAMP concentrations lead to increased production of Type I fimbrial adhesins, thereby promoting biofilm development. nih.gov
OxyR is a conserved transcriptional regulator known for its role in the oxidative stress response. nih.gov In Serratia marcescens, an OxyR homolog has been identified as a key player in mediating surface attachment and biofilm formation. nih.govnih.gov Unlike in Escherichia coli, where an oxyR mutant exhibits a hyper-biofilm phenotype, S. marcescens oxyR mutants are severely impaired in biofilm formation. nih.gov
The function of OxyR in S. marcescens biofilm formation is linked to its role in the primary attachment of cells to a surface. nih.gov This is achieved through the positive regulation of fimbrial gene expression. nih.gov Transmission electron microscopy has revealed an absence of fimbria-like structures on an OxyR-deficient strain, while strains with a multicopy plasmid carrying oxyR show an enhanced fimbrial phenotype. nih.gov Furthermore, real-time RT-PCR has confirmed the absence of transcripts from a fimbrial operon in an oxyR mutant, which can be restored by complementation. nih.gov These findings support a model where OxyR contributes to the initial stages of biofilm formation by controlling the expression of fimbriae. nih.gov
The Regulator of Capsule Synthesis (Rcs) phosphorelay is a complex signal transduction system that in Serratia marcescens is involved in the regulation of various cellular processes, including motility. h1.coconicet.gov.ar This pathway can be triggered by alterations in the structure of the enterobacterial common antigen (ECA). h1.co
The Rcs system, composed of proteins such as RcsC, RcsD, and the response regulator RcsB, can repress the regulatory cascade of flagellar biogenesis. h1.coconicet.gov.ar This has a direct impact on swimming and swarming motility, which are flagella-dependent processes. conicet.gov.ar While flagella are primarily associated with motility, they can also function as adhesins in the initial stages of surface colonization. The interplay between the Rcs pathway and flagellar synthesis, therefore, represents an indirect but important mechanism for regulating the adhesive properties of Serratia. The Rcs system has also been implicated in the control of other virulence factors and the biogenesis of outer membrane vesicles. conicet.gov.arnih.gov
| Regulatory System/Protein | Target Gene/Operon | Regulatory Effect | Phenotypic Outcome |
| cAMP-CRP complex | fimABCD operon | Negative | Low cAMP levels lead to increased fimbriae production and biofilm formation. nih.govnih.gov |
| OxyR homolog | Fimbrial operon | Positive | Required for fimbrial gene expression, surface attachment, and biofilm formation. nih.gov |
| Rcs phosphorelay pathway | Flagellar biogenesis cascade | Negative | Represses flagellar synthesis, impacting motility and potentially initial adhesion. h1.coconicet.gov.ar |
RssAB Two-Component System and Adhesion Modulation
The RssAB two-component system (TCS) is a critical regulatory pathway in Serratia marcescens that modulates multicellular behaviors such as swarming motility and biofilm formation, which are intrinsically linked to adhesion. plos.orgmdpi.com This system consists of the inner membrane sensor kinase, RssA, and the cytoplasmic response regulator, RssB. plos.orgasm.org The RssAB system functions to integrate environmental signals, such as the presence of exogenous saturated fatty acids, to control cell envelope architecture and surface migration. asm.org
The signaling cascade is initiated when RssA, upon sensing a specific signal, autophosphorylates and subsequently transfers the phosphoryl group to RssB. plos.org This phosphorylation event activates RssB, causing it to be released from the inner membrane into the cytoplasm. plos.org In its activated, phosphorylated state, RssB acts as a transcriptional repressor for the flhDC operon. asm.orgresearchgate.net The flhDC operon is the master regulator of flagellar biosynthesis and, consequently, motility. nih.gov
By repressing flhDC, the RssAB system indirectly downregulates the expression of flagella and other downstream effectors, including the potent hemolysin ShlA, whose expression is positively controlled by FlhDC. asm.orgresearchgate.net This regulation has a profound impact on the balance between motility and sessility. At 37°C, a functional RssAB system actively inhibits swarming motility and represses hemolysin production, which in turn promotes the formation of biofilms. asm.org Conversely, deletion of the rssAB genes leads to enhanced swarming behavior and increased hemolysin production, transforming the bacterium into a hypervirulent phenotype. asm.org This demonstrates that RssAB signaling is a key checkpoint coordinating the transition between a motile, planktonic state and a sessile, adherent biofilm state. plos.org
| Component | Type | Function | Effect on Adhesion |
|---|---|---|---|
| RssA | Sensor Kinase | Senses environmental signals (e.g., fatty acids) at the inner membrane. asm.org | Initiates the signaling cascade that ultimately regulates adhesion-related phenotypes. |
| RssB | Response Regulator | When phosphorylated by RssA, it represses the flhDC operon. plos.orgasm.org | Inhibits motility and promotes biofilm formation. asm.org |
| FlhDC | Master Regulator | Positively regulates flagellar biosynthesis and hemolysin (ShlA) production. asm.orgresearchgate.net | Promotes motility (swarming) and is repressed by the RssAB system. researchgate.net |
| ShlA | Hemolysin (Virulence Factor) | A dominant virulence factor whose expression is controlled by FlhDC. asm.org | Contributes to cytotoxicity; its production is inhibited by RssAB signaling at 37°C. asm.org |
Environmental Factors Influencing Adhesin Expression
Carbon Source Availability
The availability and type of carbon source in the environment significantly influence the expression of adhesins in Serratia marcescens, primarily through the catabolite repression system (CRS). asm.orgnih.gov This system allows the bacterium to prioritize the use of energetically favorable carbon sources. In contrast to other enteric bacteria where glucose inhibits biofilm formation, growth in a glucose-rich medium strongly stimulates biofilm development in S. marcescens. asm.org
The mechanism involves the intracellular concentration of cyclic AMP (cAMP). Glucose uptake inversely mediates the synthesis of cAMP by regulating the activity of adenylate cyclase (CyaA). asm.org When a preferred carbon source like glucose is abundant, cAMP levels are low. When less favorable carbon sources are present, cAMP levels rise. nih.gov The cAMP molecule binds to the cAMP receptor protein (CRP), forming a complex that acts as a global transcriptional regulator. plos.org
In S. marcescens, the cAMP-CRP complex negatively regulates the production of type 1 fimbrial adhesins. nih.govasm.org Studies have shown that mutations in genes that increase intracellular cAMP levels (like cyaA) or in the crp gene itself lead to a significant increase in biofilm formation. asm.orgnih.gov This increased biofilm phenotype is dependent on the fimABCD operon, which is responsible for producing type 1 fimbriae. asm.org Therefore, in environments with unfavorable carbon sources, high cAMP levels lead to a coordinated decrease in the production of these surface adhesins, which is coupled with an increase in motility functions. nih.gov Conversely, favorable carbon sources like glucose lead to low cAMP levels, derepressing fimbriae production and promoting biofilm formation. nih.govasm.org
| Carbon Source | Intracellular cAMP Level | Effect on fim (Type 1 Fimbriae) Expression | Resulting Biofilm Formation |
|---|---|---|---|
| Glucose (Favorable) | Low | Upregulated/Derepressed asm.org | Stimulated asm.org |
| Glycerol (Less Favorable) | High | Repressed nih.gov | Inhibited nih.gov |
| Sucrose | Varies | Stimulates cell growth, but can inhibit pigment production which is sometimes co-regulated with adhesion. rsdjournal.org | Can support growth that leads to biofilm formation. scielo.br |
Osmolarity and Oxidative Stress Responses
Serratia species possess sophisticated regulatory networks to sense and respond to environmental insults such as changes in osmolarity and the presence of oxidative stress, which can modulate the expression of adhesins and related surface structures. mdpi.comfrontiersin.org The bacterial cell envelope is a primary target for these stressors, and dedicated envelope stress response pathways, such as the Rcs and Cpx systems, are activated to maintain cellular integrity. frontiersin.org
High osmolarity, induced by increased salt (NaCl) concentrations, can trigger the Cpx two-component system. researchgate.net This activation can lead to the repression of genes encoding adhesins like curli fimbriae in related Enterobacteriaceae. researchgate.net In Serratia, long-term salinity can cause ion toxicity and osmotic stress, prompting adaptive responses that include changes in the expression of outer membrane proteins like Porin OmpA and OmpC. frontiersin.org While direct regulation of specific adhesins by osmolarity in Serratia is an area of ongoing research, the general response involves modifying the cell surface, which invariably affects adhesion properties.
Oxidative stress, caused by reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), also elicits a robust defensive response. mdpi.comnih.gov Inactivation of regulatory elements that combat oxidative stress can lead to reduced production of adhesins like type 1 fimbriae. nih.gov The Rcs system can be activated by damage to the outer membrane from oxidative stress, which in turn regulates a variety of genes, including those involved in biofilm formation. frontiersin.org These stress responses are crucial for survival and can influence the bacterium's ability to colonize surfaces and persist within a host environment. mdpi.comnih.gov
| Stress Factor | Inducing Agent Example | Key Regulatory System(s) | Observed Effect on Serratia/Related Bacteria |
|---|---|---|---|
| Osmotic Stress | High NaCl concentration mdpi.comfrontiersin.org | Cpx system, Rcs system frontiersin.orgresearchgate.net | Alters outer membrane protein expression; can repress curli adhesin expression; inhibits growth and biofilm formation at high concentrations. frontiersin.orgresearchgate.net |
| Oxidative Stress | Hydrogen Peroxide (H₂O₂) mdpi.comnih.gov | Rcs system, other stress-response regulators frontiersin.orgnih.gov | Can reduce production of fimbrial adhesins; activates genes to protect DNA and repair membrane damage. frontiersin.orgnih.gov |
Temperature-Dependent Adhesin Expression
Temperature is a pivotal environmental cue that Serratia marcescens uses to regulate a suite of virulence factors, including those associated with adhesion and biofilm formation. asm.orgasm.org The bacterium exhibits distinct phenotypes at different temperatures, often corresponding to growth within a host (37°C) versus the external environment (e.g., 28-30°C). asm.orgnih.gov
One of the key regulatory pathways involved in thermoregulation is the CpxAR two-component system. asm.orgnih.gov In S. marcescens, the CpxAR system is significantly more active at 37°C compared to 30°C. asm.orgnih.gov This increased activity at host temperature leads to the CpxR-dependent downregulation of the prtA gene, which encodes a metalloprotease (serralysin). asm.org The PrtA protease has been shown to promote the ability of S. marcescens to form biofilms. asm.orgnih.gov Therefore, by repressing prtA at 37°C, the CpxAR system modulates the biofilm phenotype in a temperature-dependent manner. asm.org
Temperature also has a strong effect on motility, which is often inversely regulated with adhesion. Swarming motility in many S. marcescens strains is robust at 30°C but inhibited at 37°C. asm.orgnih.gov This inhibition of motility at host temperature is consistent with a switch towards a more adherent, biofilm-forming lifestyle, a transition controlled by complex regulatory networks including the RssAB system. asm.org The expression of other virulence factors, such as hemolysin, is also subject to thermoregulation, with optimal production often occurring at temperatures below 37°C. asm.org
| Growth Temperature | Effect on CpxAR System | Impact on PrtA Protease Expression | Phenotypic Outcome (Adhesion/Motility) |
|---|---|---|---|
| 30°C (Environmental) | Low activity asm.orgnih.gov | Derepressed/Activated asm.orgnih.gov | Promotes biofilm formation via PrtA; robust swarming motility. asm.orgasm.org |
| 37°C (Host) | High activity asm.orgnih.gov | Repressed/Downregulated asm.orgnih.gov | Inhibits swarming motility; promotes biofilm formation through other mechanisms. asm.orgasm.org |
Role of Serratia Adhesins in Microbial Lifestyle and Interactions
Adhesins in Biofilm Formation and Development
Biofilm formation is a multi-stage process that begins with the attachment of planktonic bacteria to a surface, followed by the formation of microcolonies, maturation into a complex three-dimensional structure embedded in an extracellular matrix, and finally, dispersal. mdpi.comfrontiersin.org Adhesins are essential for the initial stages of this process and contribute to the structural integrity of the mature biofilm. mdpi.comnih.gov
Initial Attachment and Microcolony Formation
The initial attachment of Serratia to surfaces is a critical step mediated by adhesins. This initial interaction can be reversible, driven by physicochemical forces, but progresses to irreversible attachment through the action of specific adhesins. mdpi.comfrontiersin.orgnih.gov S. marcescens utilizes different adhesins depending on the surface properties. For instance, type I fimbriae have been identified as crucial adhesins for attachment to biotic surfaces like human corneal epithelial (HCE) cells, but they play no role in adhesion to abiotic surfaces. nih.govnih.gov
Research on S. marcescens strain MG1 revealed that adhesion to abiotic surfaces is regulated by quorum sensing (QS), while adhesion to biotic surfaces (HCE cells) is not. nih.govnih.gov Although a single QS-regulated adhesin essential for abiotic surface attachment was not identified, several AHL-regulated genes were found to be involved. nih.govnih.gov The genes bsmA and bsmB were implicated in adhesion to both biotic and abiotic surfaces in a non-QS-controlled manner on HCE cells, suggesting co-regulation by other systems. nih.govnih.gov
Type 1 fimbrial adhesins, encoded by the fimABCD operon, are known to be important for S. marcescens biofilm formation. asm.org These fimbriae are required for the initial attachment step to both biotic and abiotic surfaces. asm.org Studies have shown that mutations in genes regulating cAMP levels (like cyaA and crp) or the ability to respond to cAMP (crp) dramatically increase biofilm formation in S. marcescens, and suppressor mutations in crp mutants mapped to the fimABCD operon, highlighting the requirement of this adhesin for the hyper-biofilm phenotype. arvojournals.org
In interactions with fungal hyphae, S. marcescens initially migrates along the hyphae and forms attached microcolonies. nih.govasm.org This process leads to the development of a biofilm that covers the mycelium. nih.govasm.org Interestingly, type 1 fimbrial adhesion was not necessary for bacterial attachment to fungal mycelium in these studies. nih.govasm.org
Contribution to Biofilm Maturation and Structure
Adhesins contribute beyond initial attachment, playing a role in the maturation and structural development of Serratia biofilms. The formation of a mature biofilm involves the aggregation of bacteria and the production of an extracellular matrix (EPS). mdpi.com This matrix, composed of polysaccharides, proteins, and extracellular DNA, provides structural stability and protection. mdpi.comfrontiersin.org
Quorum sensing plays a significant role in regulating biofilm development in Serratia. In S. marcescens MG1, QS regulates biofilm maturation and sloughing. nih.govoup.comnih.gov A mutant incapable of synthesizing the QS signal molecules C4-HSL and C6-HSL formed a thin, non-mature biofilm lacking cellular aggregates and differentiated cell chains, which are characteristic of wild-type biofilms. oup.comnih.gov Complementation with C4-HSL restored the wild-type biofilm architecture. oup.comnih.gov
The genes bsmA and bsmB, in addition to their role in initial adhesion, are also important for biofilm structure. nih.govasm.org The product of the bsmA gene has been proposed to be an adhesin that controls the size of cell aggregates within the biofilm. oup.com bsmB is thought to encode a positive effector necessary for activating bacterial aggregation. oup.com These genes are believed to fine-tune the formation of cell aggregates during biofilm development. oup.com Other potential cell surface adhesins regulated by QS in S. marcescens include exopolysaccharide and the outer membrane protein OmpX, which also contribute to biofilm formation. nih.govnih.gov
Fimbrial adhesins, such as type 1 fimbriae, also facilitate intercellular interactions through aggregation and microcolony formation, contributing to the secondary structure of the biofilm. nih.gov
Intercellular Adhesion within Biofilms
Intercellular adhesion is a crucial aspect of biofilm formation, allowing bacteria to aggregate and form complex, multi-layered structures. Within Serratia biofilms, adhesins facilitate this cell-to-cell interaction. While the search results did not provide specific details on distinct adhesins solely responsible for intercellular adhesion in Serratia, the involvement of adhesins like the proposed bsmA gene product in controlling cell aggregate size strongly suggests their role in this process. oup.com
Studies on other bacteria, such as Staphylococcus epidermidis, highlight the importance of specific adhesins like polysaccharide intercellular adhesin (PIA) for cell-to-cell adhesion and subsequent biofilm development. mdpi.comfrontiersin.org By analogy, it is likely that Serratia also employs specific adhesins or surface structures to mediate the intercellular interactions necessary for building and maintaining the biofilm architecture. The complex structure of mature Serratia biofilms, with their cell aggregates and differentiated cell types, is a testament to effective intercellular adhesion. oup.comnih.gov
Adhesins in Host-Microbe Interactions
Adhesins are paramount in the interaction between Serratia and its hosts, enabling the bacteria to adhere to host cells and tissues, a prerequisite for colonization and infection. ontosight.aimicrobenotes.comresearchgate.netmmsl.cz This adhesion can trigger signaling pathways in host cells and is a critical initial step for potential invasion. mdpi.comresearchgate.net
Mechanisms of Adhesion to Eukaryotic Cells (e.g., Epithelial Cells, Corneal Cells)
Serratia marcescens, being an opportunistic pathogen, adheres to various eukaryotic cells, including epithelial cells and corneal cells, during the infection process. microbenotes.comnih.govresearchgate.net Adhesion to host epithelial surfaces is often mediated by pili, also referred to as fimbriae. researchgate.netmmsl.czmicropspbgmu.ru These proteinaceous filaments represent the initial bacterial structures that make physical contact with host cells. mmsl.cz
Type I fimbriae are particularly important for the adhesion of S. marcescens to human corneal epithelial (HCE) cells. nih.govnih.govresearchgate.net This adhesion is crucial for S. marcescens, which is a major cause of ocular infections. nih.govnih.govresearchgate.net Studies have shown that type I fimbriae are the critical adhesin for non-QS-mediated attachment to HCE cells. nih.govnih.gov
S. marcescens has been reported to adhere to corneal epithelial cells through mannose-specific adhesins, which are structural components of flagella that bind to mannose glycoproteins expressed on these cells. researchgate.net However, another study indicated that while flagellar expression was essential for adhesion to epithelial cells and subsequent internalization, neither the flagellum itself nor a flagellum-dependent phospholipase was the factor solely responsible for inducing autophagy in host cells upon contact. asm.org This suggests a complex interaction involving multiple bacterial factors.
Two classes of pili have been suggested in S. marcescens: mannose-resistant (MR) pili and mannose-sensitive (MS) pili, distinguished by their hemagglutination properties. micropspbgmu.ru MS pili, specifically type 1 fimbriae, are known to adhere to uroepithelial cells. micropspbgmu.ru
Adhesins can exhibit selectivity for target molecules on the host cell surface. mmsl.cz The binding of adhesins to specific host cell receptors can activate signaling pathways in the host cell, influencing its physiology and immune responses. mdpi.comresearchgate.net
Adhesin-Mediated Invasion of Host Cells
While adhesion is the initial step, some Serratia species can also invade host cells, a process that can be mediated or facilitated by adhesins. researchgate.netuzh.ch Bacterial invasion of host cells often involves specific interactions between bacterial surface proteins and host cell receptors, leading to cytoskeletal rearrangements and internalization. researchgate.netuzh.chmdpi.com
Research on Serratia grimesii and Serratia proteamaculans has investigated the role of host cell surface proteins, such as E-cadherin, in bacterial invasion. mdpi.comnih.gov E-cadherin, a protein involved in cell adhesion, can serve as a receptor for entry into host cells for some bacteria. mdpi.comnih.gov Studies showed that infection with Serratia can increase E-cadherin expression in host cells. mdpi.comnih.gov
For S. proteamaculans, only full-length E-cadherin appeared to be involved in invasion of Caco-2 cells. mdpi.comnih.gov In contrast, S. grimesii invasion into both M-HeLa and Caco-2 cells could be promoted by both full-length and truncated E-cadherin. mdpi.comnih.gov Truncated E-cadherin can be a result of cleavage by bacterial proteases or host cellular proteases like ADAM10, which can be activated by calcium accumulation in host cells upon infection. mdpi.comnih.gov This suggests that Serratia can manipulate host cell components to facilitate invasion.
While adhesins are key mediators of the initial attachment required for invasion, the invasion process itself can involve other bacterial factors and secretion systems. For example, the type VI secretion system (T6SS) has been implicated in the interaction of S. marcescens with fungal hyphae, potentially playing a role in invasion and killing. plos.org However, the primary role of adhesins in invasion appears to be the establishment of close contact and triggering of host cell responses that facilitate entry.
Table 1: Examples of Serratia Adhesins and Associated Genes
| Adhesin Type | Associated Gene(s) | Role | Relevant Surface(s) | Citation Index |
| Type I Fimbriae | fimABCD | Initial attachment, microcolony formation, adhesion to HCE cells | Biotic (HCE cells), Abiotic | nih.govnih.govasm.orgarvojournals.orgresearchgate.net |
| Proposed Adhesin | bsmA | Adhesion to biotic and abiotic surfaces, controls cell aggregate size | Biotic (HCE cells), Abiotic | nih.govoup.comnih.govasm.org |
| Flagella | Not specified | Adhesion to epithelial cells (can act as adhesins) | Epithelial cells | microbenotes.comasm.org |
| Mannose-Resistant Pili | Not specified | Adhesion | Chicken erythrocytes (in presence of D-mannose) | micropspbgmu.ru |
| Mannose-Sensitive Pili | Not specified | Adhesion (Type 1 fimbriae are MS) | Guinea-pig and chicken erythrocytes (mannose-sensitive) | micropspbgmu.ru |
| Outer Membrane Protein | OmpX | Potential cell surface adhesin, QS-regulated | Surfaces (QS-dependent) | nih.govnih.gov |
| Exopolysaccharide | Not specified | Potential cell surface adhesin, QS-regulated, biofilm structure | Surfaces (QS-dependent) | nih.govmdpi.comnih.gov |
Table 2: Research Findings on Serratia Adhesin Function
| Research Area | Key Findings | Citation Index |
| Adhesion to Abiotic vs. Biotic Surfaces | Adhesion to abiotic surfaces is QS-regulated; adhesion to HCE cells (biotic) is not QS-regulated, primarily mediated by type I fimbriae. | nih.govnih.gov |
| Role of bsmA and bsmB | Involved in adhesion to both biotic and abiotic surfaces; bsmA proposed as an adhesin controlling cell aggregate size. | nih.govoup.comnih.govasm.org |
| cAMP Regulation of Biofilm | Mutations in cAMP regulatory genes increase biofilm formation, dependent on the fimABCD operon (type 1 fimbriae). | asm.orgarvojournals.org |
| Adhesion to Fungal Hyphae | S. marcescens forms microcolonies and biofilms on fungal hyphae; type 1 fimbrial adhesion not essential for this process. | nih.govasm.org |
| Role of E-cadherin in Host Cell Invasion | Host E-cadherin can serve as a receptor for Serratia invasion; involvement of full-length and truncated E-cadherin varies by Serratia species. | mdpi.comnih.gov |
Compound Names and PubChem CIDs:
Please note that "adhesin, Serratia" refers to a class of proteins produced by Serratia bacteria, rather than a single chemical compound with a specific PubChem CID. Therefore, a PubChem CID for this general term cannot be provided. Specific adhesins might have entries in protein databases, but not typically in chemical compound databases like PubChem.
Interactions with Fungal Hyphae and Endofungal Lifestyles
Serratia marcescens, a ubiquitous Gram-negative bacterium, exhibits a notable capacity to interact with and kill the mycelia of certain fungi. This interaction involves migration along fungal hyphae, leading to the formation of attached microcolonies that develop into a biofilm covering and killing the mycelium. nih.govasm.orgnih.govasm.org This migration is observed on zygomycete molds and some basidiomycete species but not typically on molds from the phylum Ascomycota, with the exception of Fusarium oxysporum. nih.govasm.orgnih.govnih.govplos.orgresearchgate.net
The attachment of S. marcescens to fungal hyphae is a contact-dependent process, suggesting the involvement of adhesion factors on the bacterial surface that bind to determinants on the fungal cell wall. nih.govplos.org While some bacterial-fungal interactions involve specific adhesins like type 1 fimbriae, studies on S. marcescens have indicated that type 1 fimbrial adhesion is not essential for migration along zygomycete hyphae. nih.govasm.orgnih.govasm.org Mutants defective in this adhesin have been observed to migrate equally well as or even faster than the wild-type strain in initial stages, suggesting that a weaker attachment mediated by other factors might facilitate faster initial movement. nih.gov
The ability of Serratia species to invade and reside within fungal hyphae, an endofungal lifestyle, has also been reported. nih.govresearchgate.netmdpi.com This endofungal nature has been characterized for Serratia marcescens D1 within the soil-borne fungus Mucor irregularis. nih.govresearchgate.net The invasion process may involve factors that increase fungal cell membrane permeability, such as the red pigment prodigiosin (B1679158) produced by S. marcescens. plos.orgmdpi.com Additionally, genes encoding components of the type VI secretion system (T6SS) and outer membrane-associated lipoproteins have shown upregulation during the interaction, suggesting their potential involvement in the invasion process. plos.orgmdpi.com
The specificity of S. marcescens interaction with certain fungal phyla suggests that either species-specific bacterial and fungal surface determinants (adhesins) mediate attachment, or some fungi produce defense factors that interfere with bacterial adhesion and interaction. nih.govplos.orgresearchgate.net
Adhesins in Interspecies Microbial Competition
Adhesins play a vital role in the competitive interactions between Serratia and other microbial species, influencing colonization and niche establishment.
Bacterial attachment to surfaces, mediated by adhesins, is a fundamental step in colonization and the establishment of a niche. news-medical.net For Serratia, like many bacteria, adhesins facilitate binding to biotic surfaces, such as host tissues or fungal hyphae, and potentially abiotic surfaces. news-medical.net This initial attachment is crucial for the formation of microcolonies and subsequent biofilm development, which can provide a competitive advantage in diverse environments. nih.govasm.orgasm.org The ability to adhere allows Serratia to establish itself in specific locations, potentially outcompeting other microbes for resources and space.
Evolutionary Biology and Comparative Genomics of Serratia Adhesins
Comparative Genomic Analysis of Adhesin Loci across Serratia Species and Strains
Comparative genomic analyses of Serratia species and strains reveal considerable diversity in the content and organization of adhesin loci. Studies comparing the genomes of plant pathogenic and nonpathogenic Serratia marcescens strains, for instance, have identified fimbrial-gene clusters, responsible for the synthesis of filamentous surface-adhesive organelles known as type 1 pili, located within specific genomic regions asm.org. These fimbrial clusters contain genes encoding various components of the pilus structure and assembly, including fimbrins (FimA, FimI), adaptor proteins (FimG, FimF), usher proteins (FimD, FimC), the adhesin subunit (FimH), and regulatory proteins (FimE) asm.org. The presence of such clusters has been observed in pathogenic strains but not in closely related nonpathogenic strains, suggesting their contribution to pathogenicity asm.org.
Genome comparisons between different S. marcescens strains, such as the clinical isolate SM39 and the insect isolate Db11, have shown that both possess multiple operons encoding chaperone-usher fimbriae, which are associated with biofilm formation and attachment to both biotic and abiotic surfaces nih.gov. While some of these operons are conserved between the strains, others exhibit significant sequence divergence, and some are unique to a specific strain nih.gov. Additionally, genes related to type IV fimbriae have been identified, and homologues of Escherichia coli common pili (Mat fimbriae) have been found in some Serratia strains but not others nih.gov.
Comparative analyses across a broader range of Serratia genomes indicate a core set of genes shared by representatives of the genus, alongside a significant number of unique genes in individual strains nih.gov. Many of these unique genes are located within genomic islands, highlighting regions of genomic plasticity that can contribute to strain-specific traits, potentially including variations in adhesin profiles nih.gov.
Horizontal Gene Transfer and Genomic Islands Encoding Adhesins
Horizontal gene transfer (HGT) plays a significant role in shaping the genomes of bacteria, including the acquisition of genes encoding virulence factors like adhesins ufla.br. Genomic islands (GIs), defined as segments of bacterial chromosomes that show evidence of foreign origin, are frequently involved in the transfer of these genes ufla.brnih.gov.
Evidence suggests that adhesin-encoding gene clusters in Serratia can be located on genomic islands acquired through HGT asm.org. For example, a fimbrial-gene cluster involved in type 1 pilus synthesis and adhesion in pathogenic S. marcescens strains has been identified within a genomic island asm.org. Several lines of evidence support the acquisition of this island by lateral gene transfer, including the presence of transposases flanking the region, a lower G+C content compared to the core genome, a gene organization similar to that found in related bacterial species, and its specific presence in pathogenic strains asm.org.
While not always directly linked to adhesins, studies in Serratia have shown that genomic islands can carry a diverse cargo of genes, including those related to antibiotic production, antibiotic resistance, anti-phage defense, virulence factors, and components of secretion systems nih.govd-nb.infobiorxiv.orgbiorxiv.org. This suggests that GIs serve as hotspots for the acquisition of traits that can enhance bacterial fitness and adaptation to different niches, potentially including the ability to adhere and colonize.
Evolutionary Divergence and Conservation of Adhesin Gene Sequences
The evolutionary history of Serratia adhesins involves both conservation of core elements and divergence, leading to variations in binding specificity and function. Analysis of fimbrial adhesin sequences, such as the Sef adhesin, has shown clustering that correlates with Serratia species, suggesting species-specific functional adaptations researchgate.net.
Studies on other fimbrial systems in related bacteria, like E. coli, provide a framework for understanding the patterns of divergence seen in Serratia adhesins. For instance, adhesin-encoding genes in E. coli fimbriae exhibit sequence divergence that can lead to different binding specificities asm.org. Similarly, within S. marcescens, while some fimbrial operons are conserved, others show significant sequence divergence at the amino acid level nih.gov.
While adhesin protein sequences can diverge, certain functional domains or residues crucial for structure or binding may be conserved across different adhesins or strains mdpi.com. This balance between conservation and divergence allows for the maintenance of fundamental adhesive mechanisms while enabling adaptation to specific environmental conditions or host interactions.
Co-evolution of Adhesins with Other Virulence Factors and Secretion Systems
Bacterial adhesins often function in conjunction with other virulence factors and secretion systems to facilitate colonization, evade host defenses, and compete with other microorganisms. In Serratia, there is evidence suggesting co-evolutionary trends between adhesins and other factors, particularly components of the Type VI Secretion System (T6SS).
The T6SS is a complex nanomachine involved in interbacterial competition and interactions with eukaryotic hosts nih.govmicrobiologyresearch.org. Comparative genomic analyses of T6SS in Serratia have identified numerous predicted effector proteins, some of which possess domains associated with bacterial adhesion or invasion nih.gov. A strong correlation has been observed between the presence of T6SS loci and the diversity of associated genes, including not only known effectors and immunity proteins but also other co-occurring gene families potentially involved in bacterial competition and pathogenicity nih.govresearchgate.net. This co-occurrence within genomic regions, sometimes referred to as "multi-conflict islands," suggests a co-selection for traits that enhance bacterial fitness in competitive environments or during host interaction biorxiv.org.
Advanced Methodologies and Future Directions in Serratia Adhesin Research
Systems Biology Approaches for Adhesin Network Analysis (e.g., Interactomics, Transcriptomics)
Systems biology approaches, such as interactomics and transcriptomics, are powerful tools for unraveling the complex regulatory networks involving Serratia adhesins. Transcriptomics allows for the global analysis of gene expression, revealing how adhesin gene expression is regulated under different environmental conditions or in response to various stimuli. For instance, studies have investigated the role of quorum sensing (QS) in regulating adhesion in S. marcescens, showing that adhesion to abiotic surfaces is regulated by N-acyl homoserine lactone (AHL)-based QS, while adhesion to biotic surfaces is not. nih.govresearchgate.netnih.gov This suggests differential regulatory pathways for adhesion depending on the surface type. Genes like bsmA and bsmB have been identified as being involved in adhesion to both abiotic and biotic surfaces, with their expression potentially controlled by regulators other than the QS system for attachment to human corneal epithelial cells. nih.govresearchgate.netnih.gov
Interactomics, on the other hand, focuses on the interactions between molecules, including protein-protein interactions. While direct interactomic studies specifically centered on Serratia adhesin protein networks were not extensively detailed in the search results, the broader application of interactomics in understanding bacterial pathogenesis and identifying potential drug and vaccine targets is evident. tandfonline.comresearchgate.net For example, reverse vaccinology and subtractive genomics approaches, which often integrate proteomic and genomic data, have been used to predict potential vaccine candidates and drug targets against S. marcescens. tandfonline.comresearchgate.netnih.govnih.gov These approaches can indirectly contribute to understanding adhesin networks by identifying interacting partners or regulatory elements. The study of RNA-RNA interactomes in bacteria, for instance, highlights the complexity of regulatory hubs and networks, a concept applicable to understanding how sRNAs might regulate adhesin expression. researchgate.net
Structural Biology Techniques for High-Resolution Adhesin Characterization
High-resolution structural biology techniques are essential for determining the three-dimensional structures of Serratia adhesins, providing insights into their function, ligand binding, and interaction with host or environmental surfaces. X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and cryo-electron microscopy (cryo-EM) are the primary methods employed. creative-biostructure.comlongdom.orgnanoimagingservices.comresearchgate.net
X-ray crystallography has historically been a dominant technique for determining atomic-level structures of biological macromolecules, particularly for smaller proteins and complexes. creative-biostructure.comresearchgate.netnih.gov While challenging for some membrane proteins or large, flexible complexes, it remains valuable for obtaining high-resolution details of adhesin domains or smaller adhesin proteins. Cryo-EM has emerged as a powerful complementary technique, especially for larger macromolecular complexes and those difficult to crystallize, allowing visualization in a more native-like hydrated state. creative-biostructure.comlongdom.orgnanoimagingservices.comresearchgate.netnih.gov This is particularly relevant for studying complex adhesin structures or adhesins in the context of the bacterial cell envelope. NMR spectroscopy is useful for studying smaller proteins and providing information about molecular dynamics and interactions in solution. creative-biostructure.comlongdom.orgresearchgate.net
While specific high-resolution structures of numerous Serratia adhesins were not prominently featured in the search results, these techniques are fundamental to characterizing adhesins from various bacteria, including the identification of adhesin proteins like FimH in E. coli and YadA in Yersinia enterocolitica. mdpi.comasm.org Applying these techniques to purified Serratia adhesins or adhesin complexes would provide critical structural information necessary for understanding their mechanisms and for structure-based design of inhibitors or vaccines.
Computational Modeling for Adhesin-Ligand Interactions (e.g., Molecular Docking)
Computational modeling techniques, particularly molecular docking, are increasingly used to study the interactions between Serratia adhesins and their ligands at an atomic level. openaccessjournals.comfiveable.me Molecular docking predicts the preferred binding orientation and affinity of a ligand within the binding site of a target protein, such as an adhesin. openaccessjournals.comfiveable.me This provides insights into the binding mechanisms, energetics, and potential therapeutic applications. openaccessjournals.com
Molecular docking has been applied in studies related to S. marcescens, for example, to evaluate the binding ability of compounds like sodium citrate (B86180) to QS proteins, which regulate virulence factors including those involved in biofilm formation and potentially adhesion. researchgate.netmdpi.com In the context of vaccine development, molecular docking has been used in reverse vaccinology approaches to assess the affinity of predicted vaccine candidates (epitopes) with immune receptors like MHC molecules. nih.govfrontiersin.org Studies have also utilized molecular docking to analyze the interactions of potential therapeutic compounds from natural sources with S. marcescens virulent proteins. nih.gov
These computational methods allow for the rapid screening of potential inhibitors or competing ligands that could block adhesin function, or for the design of peptides that mimic adhesin-binding sites for vaccine purposes. The integration of molecular dynamics simulations with docking can provide a more dynamic view of adhesin-ligand interactions and refine binding predictions. nih.gov
Emerging Research on Adhesins in Non-Pathogenic Serratia Species
While Serratia marcescens is the most well-studied species due to its clinical relevance, research is emerging on the role of adhesins in non-pathogenic Serratia species. Serratia species are ubiquitous and can be found in diverse environments, including soil, water, plants, and insects. nih.govmdpi.comfrontiersin.org Non-pathogenic Serratia strains can act as plant growth promoters or biocontrol agents. mdpi.comcsic.esresearchgate.net
Adhesins in these non-pathogenic strains are likely involved in mediating interactions with their specific environmental niches, such as colonization of plant roots or surfaces, or interactions with insects. For example, studies on Serratia strains isolated from mosquitoes investigate their interaction and persistence, which would involve adhesive properties. frontiersin.org The presence of genes involved in curli fiber biosynthesis, a type of adhesin, has been identified in the genome of a non-pathogenic Serratia quinivorans strain, suggesting their role in adhesion to surfaces and biofilm formation in environmental contexts. mdpi.com Comparative genomic studies between pathogenic and non-pathogenic Serratia strains can help identify genetic differences, including variations in adhesin profiles, that contribute to their different lifestyles and interactions. asm.org Understanding the diversity and function of adhesins in non-pathogenic Serratia can provide insights into their ecological roles and potential applications in biotechnology or biocontrol.
Conceptualization of Adhesin-Based Therapeutic and Biocontrol Strategies
The critical role of adhesins in Serratia colonization and pathogenesis makes them attractive targets for the development of novel therapeutic and biocontrol strategies.
Targeting Adhesin-Mediated Biofilm Formation
Biofilm formation is a key virulence factor for Serratia, contributing to antibiotic resistance and persistence in various environments, including medical devices and host tissues. mdpi.commdpi.comresearchgate.netasm.orgjocms.org Adhesion is the initial step in biofilm development. mdpi.commdpi.comresearchgate.netnih.gov Therefore, strategies aimed at blocking or disrupting adhesin function can effectively inhibit biofilm formation.
Research has explored targeting adhesin-mediated biofilm formation in S. marcescens. Studies have shown that interfering with genes involved in adhesion, such as those encoding type I fimbriae, can impact biofilm formation on different surfaces. nih.govresearchgate.netnih.govmdpi.comasm.org Compounds that interfere with QS, which regulates adhesion and biofilm maturation, are also being investigated as anti-virulence agents. researchgate.netmdpi.com Targeting adhesins is considered a promising strategy as it may not necessarily kill the bacteria, potentially reducing the selective pressure for resistance development compared to traditional antibiotics. mdpi.com This can involve using molecules that compete with adhesins for binding sites on host cells or surfaces, or compounds that inhibit adhesin expression or function. mdpi.comnih.gov
Adhesins as Potential Vaccine Candidates
Adhesins are often surface-exposed proteins and play a crucial role in the initial interaction with the host, making them potential targets for vaccine development. A vaccine targeting adhesins could prevent bacterial attachment and colonization, thereby preventing infection.
Reverse vaccinology approaches, which utilize genomic and bioinformatic tools to identify potential vaccine candidates, have been applied to S. marcescens. tandfonline.comresearchgate.netnih.govfrontiersin.org These studies aim to identify conserved, antigenic, and surface-exposed proteins, which would include adhesins. Putative vaccine candidates against S. marcescens have been predicted using such methods, and their potential immunogenicity evaluated through in silico analyses, including molecular docking to predict interactions with immune cells. tandfonline.comnih.govfrontiersin.org While the search results did not specifically detail adhesins as the primary predicted vaccine candidates in these studies, the methodology employed would encompass the identification and evaluation of adhesins alongside other surface or secreted proteins. The concept of using adhesins as vaccine candidates has been explored for other pathogens, demonstrating the feasibility of this approach. nih.gov Further research focusing specifically on identifying and evaluating Serratia adhesins as vaccine targets is a promising future direction.
Adhesins in Biocontrol Applications (e.g., Fungal Control)
Serratia species, recognized for their diverse ecological roles, including plant growth promotion and defense against pathogens, employ multifaceted strategies for biocontrol. While much research has focused on the production of antifungal compounds like prodigiosin (B1679158), oocydin A, and chitinases, the role of adhesins and biofilm formation in the antagonistic interactions with fungi is also significant. maxapress.comresearchgate.netresearchgate.netcsic.esnih.govplos.orgresearchgate.netjmb.or.krtubitak.gov.trmicrobiologyresearch.orgmaxapress.comresearchgate.netplos.orgnih.gov
Adhesion to fungal hyphae is a crucial initial step for some Serratia strains in exerting biocontrol activity. Serratia marcescens, for instance, has demonstrated a remarkable capacity to migrate along and kill the mycelia of certain fungi, specifically zygomycete molds and several basidiomycete species. This migration involves the formation of attached microcolonies that develop into a biofilm, ultimately covering and killing the fungal mycelium. asm.orgnih.govnih.gov
While flagellar motility contributes to the speed of migration along hyphae, bacterial attachment itself does not strictly require type 1 fimbrial adhesion, as mutants deficient in this adhesin have been observed to migrate equally well or even faster than wild-type strains in some instances. asm.orgnih.govnih.gov This suggests that other adhesins or surface structures are involved in mediating the attachment to fungal surfaces.
Biofilm formation, a process enhanced by factors like swarming motility and regulated by quorum sensing molecules such as N-acyl homoserine lactones (AHLs), plays a role in the colonization of plant tissues and potentially fungal hyphae. maxapress.comresearchgate.netmaxapress.comoup.com Serratia species form an exopolysaccharide (EPS) matrix that provides a scaffold for biofilm structure, facilitating intercellular communication and surface adhesion. maxapress.commaxapress.com
Although the direct role of specific Serratia adhesins in fungal biocontrol is an area requiring further detailed investigation, their contribution to initial attachment and subsequent biofilm formation on fungal hyphae is a plausible mechanism. The ability to adhere and form biofilms allows Serratia to establish close proximity with the fungal pathogen, facilitating the localized delivery of antifungal compounds and hydrolytic enzymes, such as chitinases, which degrade fungal cell walls. maxapress.comresearchgate.netnih.govjmb.or.krtubitak.gov.tr
Research findings indicate that Serratia marcescens strains can inhibit the growth of various phytopathogenic fungi in vitro. For example, S. marcescens FS14 has shown the ability to suppress the growth of Fusarium oxysporum and Sclerotinia sclerotiorum. plos.org Another strain, S. marcescens ETR17, isolated from tea rhizosphere, exhibited significant in vitro antagonism against nine different foliar and root pathogens of tea. nih.gov
While the precise adhesins involved in these specific fungal interactions are not always explicitly identified in the available literature focusing on biocontrol, the general understanding of bacterial-fungal interactions suggests that adhesion is a prerequisite for many biocontrol mechanisms, including direct competition for space and nutrients, as well as the localized action of antifungal factors.
Further research is needed to specifically identify and characterize the adhesins produced by biocontrol-effective Serratia strains and to elucidate their precise roles in mediating attachment to fungal hyphae, biofilm formation in the fungal environment, and the subsequent inhibition or killing of fungal pathogens. Understanding these molecular interactions at the adhesin level could pave the way for enhancing the efficacy of Serratia-based biocontrol agents.
Illustrative Data (Based on research findings):
| Serratia Strain | Target Fungal Pathogen(s) | Observed Effect | Source |
| Serratia marcescens | Zygomycete molds, certain basidiomycetes | Migration along and killing of mycelia, biofilm formation on hyphae | asm.orgnih.govnih.gov |
| Serratia plymuthica HRO-C48 | Verticillium dahliae, Rhizoctonia solani, Sclerotinia sclerotiorum, Leptosphaeria maculans, Verticillium longisporum | Antagonistic activity, inhibition of fungal growth (variable depending on interaction) | researchgate.netfrontiersin.org |
| Serratia marcescens FS14 | Fusarium oxysporum, Sclerotinia sclerotiorum | Suppression of fungal growth in vitro | plos.org |
| Serratia marcescens ETR17 | Nine different foliar and root pathogens of tea | Significant in vitro antagonism | nih.gov |
| Serratia sp. B1_6 | Verticillium dahliae | Biocontrol activity (associated with oocydin A production) | csic.es |
| Serratia marcescens Bm1 | Pythium myriotylum, Phytophthora infestans, Sclerotium rolfsii, Rhizoctonia solani, Fusarium oxysporum | Significant growth inhibition of P. myriotylum (71.33%), lesser inhibition of others | researchgate.net |
| Serratia marcescens MO-1 | Alternaria citri, Fusarium oxysporum, Trichoderma harzianum, Aspergillus niger, Rhizopus oryzae | Antifungal activity (associated with chitinase) | tubitak.gov.tr |
This table illustrates the broad-spectrum antifungal potential of various Serratia strains, highlighting their relevance in fungal biocontrol. While the table does not isolate the effect of adhesins specifically, it provides the context within which adhesin-mediated attachment and biofilm formation likely contribute to the observed antagonistic outcomes.
Advanced Methodologies and Future Directions
Future research should employ advanced methodologies to dissect the specific roles of individual adhesins in Serratia-fungal interactions. Techniques such as genetic manipulation to create adhesin-deficient mutants, coupled with detailed microscopic analysis (e.g., scanning electron microscopy) of the interaction zone, can help clarify the contribution of specific adhesins to attachment, biofilm formation on hyphae, and fungal inhibition. nih.gov Proteomic and transcriptomic analyses during Serratia-fungus co-cultures could also identify upregulated adhesins and related genes involved in the antagonistic process. Furthermore, the identification and characterization of fungal receptors or surface molecules that Serratia adhesins bind to would provide deeper insights into the molecular basis of this interaction.
The development of Serratia-based biocontrol agents with enhanced adhesive properties tailored to specific fungal pathogens or plant surfaces could lead to more effective and persistent biocontrol strategies.
Q & A
Basic Research Questions
Q. What experimental methods are commonly used to identify and characterize adhesins in Serratia species?
- Methodological Answer : Adhesin identification typically involves genetic knockout studies combined with adhesion assays. For example, isogenic mutant strains (e.g., fimH or fmlH deletions) are created and tested for adhesion efficiency using in vitro models like epithelial cell lines or abiotic surfaces. Binding affinity can be quantified via fluorescence microscopy or microtiter plate assays, with data normalized to wild-type strains . Proteomic approaches (e.g., surface protein extraction followed by mass spectrometry) are also used to identify candidate adhesins. Ensure technical replicates (n ≥ 3) and statistical validation (e.g., t-tests) to confirm significance .
Q. How do Serratia adhesins contribute to pathogenesis in host organisms?
- Methodological Answer : Adhesins mediate initial host-cell attachment, a critical step in infection. To assess their role, use murine colonization models (e.g., Zeb2IEC-Tg/+ mice) and compare bacterial load between wild-type and adhesin-deficient strains over time. Histopathological analysis of infected tissues (e.g., intestinal epithelium) can reveal adhesion-dependent damage. Complement these with transcriptomic studies to identify adhesin-regulated virulence genes .
Q. What in vitro models are suitable for studying Serratia adhesion mechanisms?
- Methodological Answer : Epithelial cell lines (e.g., Caco-2 or HEp-2) are standard for quantifying bacterial adhesion. Protocols include co-culturing bacteria with monolayers, washing unbound cells, and lysing adherent bacteria for colony-forming unit (CFU) counts. For abiotic surfaces (e.g., catheters), use crystal violet staining to quantify biofilm formation. Include controls for non-specific binding (e.g., blocking with bovine serum albumin) .
Advanced Research Questions
Q. How can contradictory data in adhesin-receptor affinity studies be resolved?
- Methodological Answer : Contradictions often arise from variability in receptor density or experimental conditions. Use surface plasmon resonance (SPR) to measure real-time binding kinetics (association/dissociation rates) under standardized pH and ionic strength. Perform competitive inhibition assays with soluble receptor analogs to calculate affinity constants (Kd). Validate findings across multiple strains and replicate experiments independently .
Q. What strategies elucidate the regulatory networks controlling adhesin expression in Serratia?
- Methodological Answer : Employ CRISPR interference (CRISPRi) to repress putative regulatory genes (e.g., two-component systems) and quantify adhesin expression via qPCR or Western blot. RNA-seq under stress conditions (e.g., low iron) can identify upstream regulators. Epigenetic factors (e.g., DNA methylation) may also modulate expression; use bisulfite sequencing to explore these effects .
Q. How do in vivo adhesion models differ from in vitro findings, and how can these discrepancies be addressed?
- Methodological Answer : In vivo models account for host immune responses and microbiota interactions, which in vitro systems lack. To bridge this gap, use gnotobiotic mice colonized with defined microbial communities and track adhesin mutants via bioluminescence imaging. Pair these with ex vivo organoid cultures to isolate host-pathogen interactions .
Q. What computational tools are effective for predicting adhesin-receptor interactions in Serratia?
- Methodological Answer : Molecular docking software (e.g., AutoDock Vina) can model adhesin-receptor binding using crystal structures or homology models. Validate predictions with alanine-scanning mutagenesis of predicted binding residues. Machine learning algorithms (e.g., random forests) trained on known adhesin sequences can also identify novel candidates .
Data Analysis and Reporting Guidelines
- Statistical Rigor : For adhesion assays, report mean ± SEM and use non-parametric tests (e.g., Mann-Whitney U) if data are non-normal. Include power analysis to justify sample sizes .
- Reproducibility : Document experimental conditions (e.g., temperature, growth phase) in detail. Share raw data and analysis scripts via repositories like Zenodo .
- Visualization : Use heatmaps for proteomic data and line graphs for time-course adhesion assays. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for formatting tables and figures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
